molecular formula C24H26ClNO3S2 B11679039 (5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11679039
M. Wt: 476.1 g/mol
InChI Key: DGHFDMORDBJLHG-HMAPJEAMSA-N
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Description

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as chloro, phenoxy, and thioxo, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Substituted thiazolidinone derivatives

Scientific Research Applications

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H26ClNO3S2

Molecular Weight

476.1 g/mol

IUPAC Name

(5Z)-5-[[5-chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H26ClNO3S2/c1-5-26-23(27)22(31-24(26)30)14-17-13-18(25)7-9-20(17)28-10-11-29-21-12-16(4)6-8-19(21)15(2)3/h6-9,12-15H,5,10-11H2,1-4H3/b22-14-

InChI Key

DGHFDMORDBJLHG-HMAPJEAMSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCCOC3=C(C=CC(=C3)C)C(C)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=C(C=CC(=C3)C)C(C)C)SC1=S

Origin of Product

United States

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